Evidence 1: Essential Intermediate for Avanafil Synthesis
tert-Butyl 3-chloro-4-methoxybenzylcarbamate serves as the direct, Boc-protected precursor to 3-chloro-4-methoxybenzylamine, a key building block in the industrial synthesis of Avanafil, an FDA-approved PDE5 inhibitor for erectile dysfunction [1]. The use of a different regioisomer, such as the 4-chloro-3-methoxybenzyl derivative, would yield a different amine and, consequently, a structurally distinct final product with unknown and likely diminished PDE5 activity.
| Evidence Dimension | Downstream Drug Substance |
|---|---|
| Target Compound Data | Precursor to 3-chloro-4-methoxybenzylamine, essential for Avanafil. |
| Comparator Or Baseline | tert-Butyl 4-chloro-3-methoxybenzylcarbamate (CAS 1466515-55-8) |
| Quantified Difference | The 3-Cl,4-OMe isomer leads to Avanafil (IC50 ≈ 5 nM vs. PDE5 [2]); the 4-Cl,3-OMe isomer's activity in PDE5 assays is not established, and its use would produce a different active pharmaceutical ingredient (API). |
| Conditions | PDE5 inhibitory assay (BindingDB) and Avanafil patent synthesis [1]. |
Why This Matters
For medicinal chemists synthesizing Avanafil or its analogs, the specific 3-chloro-4-methoxy substitution pattern is a non-negotiable requirement; the wrong isomer will produce a different, and potentially inactive, compound.
- [1] CN103254179B - Preparation method of Avanafil. Chinese Patent. View Source
- [2] BindingDB entry BDBM50140581: IC50=5 nM for PDE5 inhibition by an Avanafil-related 3-chloro-4-methoxybenzyl derivative. View Source
